Dimethyl glutarate

Overview

Description

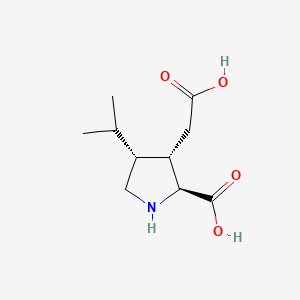

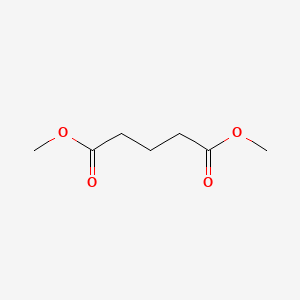

Dimethyl glutarate, also known as glutaric acid dimethyl ester, is an organic compound with the molecular formula C₇H₁₂O₄. It is a colorless liquid with a faint, pleasant odor and is highly soluble in organic solvents such as ether and alcohol. This compound is primarily used as an intermediate in organic synthesis and as a solvent in various industrial applications .

Mechanism of Action

Target of Action

Dimethyl glutarate (DMG) is an ester It is known that esters react with acids to liberate heat along with alcohols and acids .

Mode of Action

It is believed that the mode of action of DMG involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

DMG is thought to affect the tricarboxylic acid (TCA) cycle . The TCA cycle is a central metabolic network in most organisms. This keto-acid also lends itself to a variety of chemical manipulation thus affording value-added products with numerous commercial applications .

Result of Action

It is believed that dmg and its primary metabolite monomethyl fumarate (mmf) are responsible for its therapeutic effect in relapsing–remitting multiple sclerosis (rrms) .

Action Environment

It is known that esters, including dmg, react with acids and strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Therefore, the presence of acids and the temperature of the environment could potentially influence the action of DMG.

Biochemical Analysis

Biochemical Properties

Dimethyl glutarate is an ester, which means it can react with acids to liberate heat along with alcohols and acids

Cellular Effects

It is known to be a human skin, eye, and mucous membrane irritant .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a low recovery rate when desorbed with carbon disulfide . This suggests that it may degrade over time, potentially affecting its long-term effects on cellular function.

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. It is known to cause transient corneal opacity and increases in the distance from the cornea to the anterior surface of the lens of the eye in rats exposed to 60 ppm for 4 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl glutarate can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glutaric acid and methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:

HOOC-(CH₂)₃-COOH+2CH₃OH→CH₃OOC-(CH₂)₃-COOCH₃+2H₂O

Industrial Production Methods: In industrial settings, this compound is often produced as part of a mixture of dimethyl esters of dibasic acids, commonly referred to as dibasic ester (DBE). The production process involves the catalytic esterification of a mixture of dibasic acids, including glutaric acid, adipic acid, and succinic acid, with methanol. The resulting mixture is then distilled to separate the individual esters .

Chemical Reactions Analysis

Types of Reactions: Dimethyl glutarate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glutaric acid and methanol.

Reduction: this compound can be reduced to produce 1,5-pentanediol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Glutaric acid and methanol.

Reduction: 1,5-pentanediol.

Substitution: Depending on the nucleophile, various substituted glutarates.

Scientific Research Applications

Dimethyl glutarate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent and intermediate in organic synthesis, particularly in the production of polymers, resins, and plasticizers.

Biology: Employed in the preparation of various biochemical reagents and as a solvent in biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the formulation of coatings, adhesives, and cleaning agents due to its solvent properties

Comparison with Similar Compounds

- Dimethyl succinate

- Dimethyl adipate

- Diethyl glutarate

Dimethyl glutarate’s versatility and unique properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name |

dimethyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDYIOOONNVFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

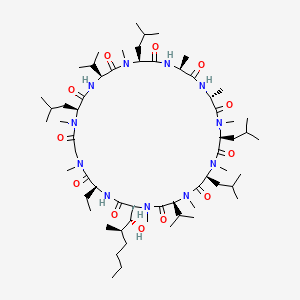

COC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025122 | |

| Record name | Dimethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedioic acid, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl glutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

218 °F (USCG, 1999), 103 °C, 218 °F | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl glutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

VERY SOL IN ALC, ETHER | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

LIQUID | |

CAS No. |

1119-40-0 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9VFA346P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-42.5 °C | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl glutarate?

A1: this compound has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze DMG, particularly in mixtures with other dibasic esters. [, ] Fourier-transform infrared (FT-IR) spectroscopy can identify characteristic functional groups. []

Q3: Can this compound be synthesized from renewable resources?

A3: Yes, DMG can be synthesized from glutamic acid, a promising renewable platform molecule abundantly available in biomass waste and fermentation processes. []

Q4: What is a key intermediate in the synthesis of this compound from cyclobutanone and dimethyl carbonate?

A4: Carbomethoxycyclobutanone (CMCB) is produced in the first step of this reaction. Solid base catalysts like MgO can then further convert CMCB to DMG. []

Q5: How does the choice of catalyst and support affect this compound synthesis?

A5: Platinum supported on titanium dioxide (Pt/TiO2) exhibits high activity and selectivity for DMG synthesis via the reductive deamination of N,N-dimethylglutamic acid. The interaction between Pt and the moderate acidity of TiO2 enhances the C-N hydrogenolysis reaction. []

Q6: Can phosphotungstic acid be used as a catalyst for this compound synthesis?

A6: Yes, phosphotungstic acid effectively catalyzes the esterification of glutaric acid with methanol to produce DMG. This reaction follows a third-order irreversible kinetic model. []

Q7: Can p-toluene sulfonic acid catalyze the synthesis of this compound?

A7: Yes, p-toluene sulfonic acid is an effective catalyst for the esterification of glutaric acid with methanol to produce DMG, with cyclohexane often used as an azeotropic solvent to improve yields. []

Q8: What are the solubility characteristics of this compound?

A8: DMG exhibits slightly positive deviations from ideal solution behavior when mixed with methanol. It can be used as a solvent for adipic, glutaric, and succinic acids, and its solubility characteristics have been thermodynamically modeled using NRTL-HOC and UNIQUAC-HOC models. [, ]

Q9: Is this compound used in industrial applications?

A9: Yes, DMG is a component of some industrial solvents, particularly those derived from cyclohexane oxidation processes. These solvents often contain a mixture of dibasic esters, including dimethyl adipate and dimethyl succinate. []

Q10: What applications utilize this compound in polymer chemistry?

A10: DMG is used as a plasticizer in polylactic acid-containing aqueous dispersions to enhance film formation at room temperature. [] It is also a component of some solvent materials for polytetrafluoroethylene high-frequency microwave copper-clad plates. []

Q11: How is this compound employed in wood adhesive formulations?

A11: DMG is a component in novel wood adhesives based on Chinese yam starch, contributing to improved bonding strength and water resistance. []

Q12: What are the environmental concerns regarding this compound release?

A12: As an industrial solvent, DMG can be released into the atmosphere, where it reacts with OH radicals and contributes to photochemical air pollution. Its estimated tropospheric lifetime due to this reaction ranges from 1.4 to 8.3 days. [, ]

Q13: What are the major pyrolysis products of biodiesel phenolic urethane binders containing this compound?

A13: Pyrolysis of these binders, simulating conditions during metal casting, produces CO, CO2, CH4, and methyl esters like DMG, dimethyl adipate, and methyl oleate. Hazardous air pollutants like benzene, toluene, xylene, phenol, and cresols are also generated. []

Q14: Does this compound impact microbial activity?

A14: Research indicates that DMG, along with phosphate buffer, can protect Escherichia coli and Staphylococcus aureus from inactivation by high hydrostatic pressure, potentially due to its influence on water compressibility and specific ion effects. []

Q15: Is this compound used in the food industry?

A15: While not directly used in food products, DMG is a byproduct in the purification of L-malic acid, a common food additive, via reactive extraction using trioctylmethylammonium chloride (TOMAC). []

Q16: Can this compound be used in cleaning agents?

A16: Yes, environmentally-friendly cleaning agents utilizing DMG alongside other esters, alcohols, and high-purity hydrocarbon solvents have been developed as alternatives to acetone-based cleaners. These formulations offer high cleaning efficiency, low toxicity, and reduced environmental impact. []

Q17: Are there applications for this compound in graffiti removal?

A17: DMG is a key component in non-aqueous graffiti cleaning solutions due to its ability to dissolve graffiti, grease, and other contaminants. These solutions often incorporate anhydrous surfactants and offer a long shelf life due to the stability of DMG in the absence of water. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.